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molecular formula C17H18O2 B8314868 4'-(benzyloxy)-Butyrophenone

4'-(benzyloxy)-Butyrophenone

Cat. No. B8314868
M. Wt: 254.32 g/mol
InChI Key: FTPXAOXGGPMEKG-UHFFFAOYSA-N
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Patent
US07041663B2

Procedure details

This compound was synthesized in exact analogy to the xample given for 3-methylindole, supra, using methods a and 2–8. the only difference is that the starting material used is 4′-(benzyloxy)-Butyrophenone CAS No. [26945-71-1] instead of 4′-(benzyloxy)-Propiophenone. Data for intermediates is as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[CH2:11](OC1C=CC(C(=O)CCC)=CC=1)C1C=CC=CC=1.C(OC1C=CC(C(=O)CC)=CC=1)C1C=CC=CC=1>>[CH2:1]([C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1)[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized in exact analogy to the xample

Outcomes

Product
Name
Type
Smiles
C(C)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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